molecular formula C23H19N5O3S2 B2880028 N-(furan-2-ylmethyl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 847402-10-2

N-(furan-2-ylmethyl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No. B2880028
CAS RN: 847402-10-2
M. Wt: 477.56
InChI Key: VDAPWDPXYNYTJW-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H19N5O3S2 and its molecular weight is 477.56. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Evaluation of Some New Thiazolidin-4-One Derivatives as Potential Antimicrobial Agents

This research involves the synthesis of a series of N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl}acetamide derivatives to investigate their antimicrobial properties and structure-activity relationships. The compounds were synthesized with good yield and their structures were confirmed through various analytical methods. They were tested for antibacterial activity against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Salmonella typhi, and antifungal activity against Aspergillus niger, Candida albicans, revealing potential antimicrobial applications (Baviskar, Khadabadi, & Deore, 2013).

Carcinogenicity of 5-nitrofurans and Related Compounds with Amino-heterocyclic Substituents

This study explored the carcinogenicity of 8 different 5-nitrofurans by administering them to Sprague-Dawley female rats. One compound in particular, N-[5-(5-nitro-2-furyl)-1,3,4-thiadiazol-2-yl]acetamide, showed significant tumor incidence across various tissues. This research contributes to understanding the potential risks associated with certain furan derivatives, highlighting the importance of safety evaluations in drug development (Cohen et al., 1975).

Synthesis and Biological Evaluation of 5-methyl-4-phenyl Thiazole Derivatives as Anticancer Agents

This study focused on synthesizing new N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides to evaluate their anticancer activity. Structural elucidation was performed using various spectroscopic techniques, and the compounds were tested against A549 human lung adenocarcinoma cells and NIH/3T3 mouse embryoblast cell lines. Certain derivatives exhibited high selectivity and significant apoptotic activity, indicating their potential as anticancer agents (Evren et al., 2019).

Synthesis and Anticonvulsant Activities of Alpha-heterocyclic Alpha-acetamido-N-benzylacetamide Derivatives

Research into alpha-acetamido-N-benzylacetamides containing various heteroaromatic groups revealed significant anticonvulsant properties in the maximal electroshock-induced seizure test in mice. The study identified specific derivatives, such as the alpha-furan-2-yl variant, which offered excellent protection against seizures, comparable to phenytoin. This highlights the therapeutic potential of these compounds in epilepsy treatment (Kohn et al., 1993).

properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[[5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O3S2/c29-21(24-13-17-9-6-12-31-17)15-32-22-26-25-20(28(22)16-7-2-1-3-8-16)14-27-18-10-4-5-11-19(18)33-23(27)30/h1-12H,13-15H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDAPWDPXYNYTJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NCC3=CC=CO3)CN4C5=CC=CC=C5SC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-2-ylmethyl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide

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